tert-Butyl ((6-(4-ethylpiperazin-1-yl)-2-methylpyridin-3-yl)methyl)carbamate
CAS No.:
Cat. No.: VC15850930
Molecular Formula: C18H30N4O2
Molecular Weight: 334.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H30N4O2 |
|---|---|
| Molecular Weight | 334.5 g/mol |
| IUPAC Name | tert-butyl N-[[6-(4-ethylpiperazin-1-yl)-2-methylpyridin-3-yl]methyl]carbamate |
| Standard InChI | InChI=1S/C18H30N4O2/c1-6-21-9-11-22(12-10-21)16-8-7-15(14(2)20-16)13-19-17(23)24-18(3,4)5/h7-8H,6,9-13H2,1-5H3,(H,19,23) |
| Standard InChI Key | STAJOBMKCAAQBU-UHFFFAOYSA-N |
| Canonical SMILES | CCN1CCN(CC1)C2=NC(=C(C=C2)CNC(=O)OC(C)(C)C)C |
Introduction
tert-Butyl ((6-(4-ethylpiperazin-1-yl)-2-methylpyridin-3-yl)methyl)carbamate is a carbamate derivative with significant interest in scientific research due to its potential pharmaceutical applications. This compound is classified under organic compounds, specifically within the subcategory of heterocyclic compounds, featuring nitrogen-containing piperazine and pyridine rings. Its CAS number is reported as 1355238-00-4, although another source lists a similar compound with the CAS number 1355196-82-5, which may indicate a need for clarification in the literature .
Synthesis and Reaction Conditions
The synthesis of tert-Butyl ((6-(4-ethylpiperazin-1-yl)-2-methylpyridin-3-yl)methyl)carbamate involves the reaction of appropriate starting materials under controlled conditions. The reaction conditions must be optimized to enhance yield and purity. Monitoring can be done using thin-layer chromatography to check for completion of the reaction.
Potential Applications
This compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders. Its structural similarity to known bioactive compounds makes it a promising candidate for drug discovery. Additionally, it may serve as a building block in organic synthesis for more complex molecules used in drug development.
Mechanism of Action
The mechanism of action for compounds like tert-Butyl ((6-(4-ethylpiperazin-1-yl)-2-methylpyridin-3-yl)methyl)carbamate often involves interaction with biological targets such as receptors or enzymes. The piperazine moiety may facilitate binding to specific sites on proteins or nucleic acids, influencing biological pathways. Quantitative structure–activity relationship studies could provide insights into how modifications affect potency and selectivity toward biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume